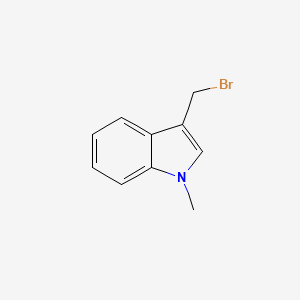
3-(Bromomethyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The bromomethyl group attached to the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is to react 1-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products
Nucleophilic Substitution: Products include 3-(azidomethyl)-1-methyl-1H-indole, 3-(thiocyanatomethyl)-1-methyl-1H-indole, and 3-(methoxymethyl)-1-methyl-1H-indole.
Oxidation: Products include 3-(hydroxymethyl)-1-methyl-1H-indole and 3-(formyl)-1-methyl-1H-indole.
Reduction: The major product is 1-methylindole.
科学研究应用
3-(Bromomethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-methyl-1H-indole: Similar in structure but with a chlorine atom instead of bromine.
3-(Fluoromethyl)-1-methyl-1H-indole: Contains a fluorine atom in place of bromine.
3-(Iodomethyl)-1-methyl-1H-indole: Contains an iodine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-1-methyl-1H-indole is unique due to the specific reactivity of the bromomethyl group. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of derivatives, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
InChI 键 |
UNRUIWWBQZLBSH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





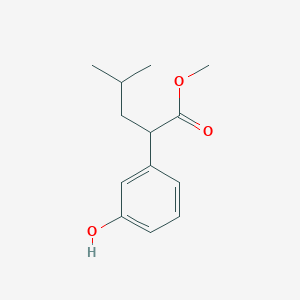


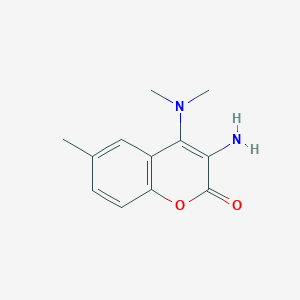


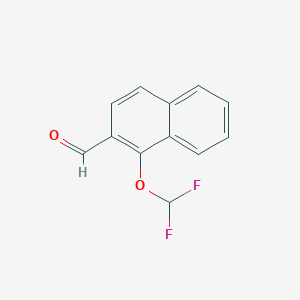
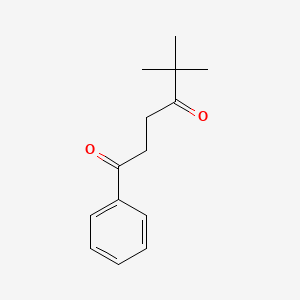
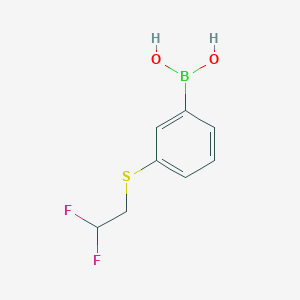
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)

